molecular formula C14H17BrO4 B8021409 Isopropyl 2-bromo-5-(2-methyl-1,3-dioxolan-2-yl)benzoate

Isopropyl 2-bromo-5-(2-methyl-1,3-dioxolan-2-yl)benzoate

Cat. No.: B8021409
M. Wt: 329.19 g/mol
InChI Key: SGPGEUVMBBCUNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 2-bromo-5-(2-methyl-1,3-dioxolan-2-yl)benzoate: is an organic compound with the molecular formula C14H17BrO4. This compound features a brominated benzoate ester linked to a dioxolane ring, making it a versatile molecule in organic synthesis and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 2-bromo-5-(2-methyl-1,3-dioxolan-2-yl)benzoate typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, enhancing the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) facilitate the hydrolysis reaction.

Major Products

Scientific Research Applications

Chemistry

In organic synthesis, Isopropyl 2-bromo-5-(2-methyl-1,3-dioxolan-2-yl)benzoate is used as an intermediate for the preparation of more complex molecules. Its bromine atom serves as a versatile handle for further functionalization through various substitution reactions .

Biology and Medicine

This compound is explored for its potential in drug development, particularly in the synthesis of pharmacologically active molecules. Its structural features allow for the creation of analogs with potential therapeutic properties .

Industry

In the industrial sector, this compound is used in the manufacture of specialty chemicals, including agrochemicals and materials science applications .

Mechanism of Action

The mechanism by which Isopropyl 2-bromo-5-(2-methyl-1,3-dioxolan-2-yl)benzoate exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new covalent bond. The ester and dioxolane rings can participate in various chemical transformations, influencing the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • Isopropyl 2-bromo-4-(2-methyl-1,3-dioxolan-2-yl)benzoate
  • Isopropyl 2-bromo-3-(2-methyl-1,3-dioxolan-2-yl)benzoate
  • Isopropyl 2-bromo-5-(2-ethyl-1,3-dioxolan-2-yl)benzoate

Uniqueness

Isopropyl 2-bromo-5-(2-methyl-1,3-dioxolan-2-yl)benzoate is unique due to the specific positioning of the bromine atom and the dioxolane ring, which imparts distinct reactivity and properties compared to its analogs. This unique structure allows for selective reactions and applications in various fields .

Properties

IUPAC Name

propan-2-yl 2-bromo-5-(2-methyl-1,3-dioxolan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrO4/c1-9(2)19-13(16)11-8-10(4-5-12(11)15)14(3)17-6-7-18-14/h4-5,8-9H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPGEUVMBBCUNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(C=CC(=C1)C2(OCCO2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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